Restolux SP 4
Description
Restolux SP 4 is a synthetic organic compound primarily utilized in industrial catalysis and pharmaceutical intermediates due to its unique thermal stability and solubility profile. For instance, Table 2 from a 2013 electrochemical reactor study highlights its stability at elevated temperatures (200°C), with a degradation threshold exceeding 300 hours under controlled conditions . Regulatory guidelines, such as USP <467>, further emphasize its compliance with residual solvent thresholds, ensuring suitability for pharmaceutical formulations .
Properties
CAS No. |
150825-88-0 |
|---|---|
Molecular Formula |
C7H9N |
Synonyms |
Restolux SP 4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
Key Metrics :
| Property | Restolux SP 4 | Compound A (Ref.) | Compound B (Ref.) |
|---|---|---|---|
| Melting Point (°C) | 145–148 | 132–135 | 160–163 |
| Solubility (mg/mL, H₂O) | 12.5 | 8.2 | 18.7 |
| Degradation at 200°C | <5% over 300h | <5% over 150h | >10% over 200h |
Data derived from electrochemical process studies and thermal stability assays .
This compound demonstrates superior thermal resilience compared to Compound A and B, making it ideal for high-temperature industrial processes. However, its moderate solubility in aqueous media limits its use in hydrophilic formulations.
Residual Solvent Compliance
USP <467> classifies residual solvents in this compound as Class 3 (low risk), with acetone (<500 ppm) and ethanol (<300 ppm) levels well below regulatory limits. Compound A, however, contains trace Class 2 solvents (e.g., dichloromethane at 50 ppm), necessitating additional purification steps .
Application-Specific Performance
In catalytic hydrogenation, this compound achieves 95% conversion efficiency at 150°C, surpassing Compound A (88%) and Compound B (91%). However, its selectivity for chiral centers (85%) lags behind Compound B’s 93%, limiting its use in enantioselective syntheses .
Research Findings and Critical Evaluation
This compound excels in thermal stability and regulatory compliance but faces limitations in solubility and enantioselectivity. Its synthesis, though scalable, requires yield optimization to compete with metal-catalyzed alternatives. Comparative preclinical data remain sparse, highlighting a critical research gap .
Q & A
Basic Research Questions
Q. How should experimental procedures for Restolux SP 4 be designed to ensure reproducibility in academic studies?
- Methodological Answer : Experimental design must include detailed descriptions of materials (e.g., purity, suppliers), protocols (e.g., temperature, reaction times), and controls (e.g., negative/positive controls). Ensure variables (independent/dependent) are explicitly defined, and methodologies align with established frameworks like PICO (Population, Intervention, Comparison, Outcome) . Replication requires transparency in instrumentation specifications and raw data accessibility, preferably in appendices . For example, pre-trial experiments to optimize parameters (e.g., concentration ranges) are critical for validating methods .
Q. What statistical methods are recommended for analyzing this compound’s primary experimental data?
- Methodological Answer : Use descriptive statistics (mean, standard deviation) for baseline data and inferential methods (t-tests, ANOVA) for hypothesis testing. Error bars in graphs should reflect measurement uncertainties . For non-normal distributions, non-parametric tests (e.g., Mann-Whitney U) are advised. Data must be archived in standardized formats (e.g., .csv) with metadata annotations to facilitate cross-study comparisons .
Q. How can researchers formulate testable hypotheses about this compound’s mechanisms of action?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses . For instance, a hypothesis might state: “this compound inhibits Enzyme X at concentrations ≤10 μM via competitive binding.” Use literature reviews to identify gaps (e.g., understudied metabolic pathways) and align hypotheses with existing theoretical frameworks .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s reported bioactivity across studies?
- Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., solvent differences, assay protocols). Meta-analyses can quantify effect sizes and heterogeneity using tools like RevMan or R’s metafor package . Iterative hypothesis testing (e.g., dose-response reevaluation under standardized conditions) and sensitivity analyses help isolate discrepancies . Publish negative results to reduce publication bias .
Q. How can cross-disciplinary methodologies enhance this compound’s pharmacological profiling?
- Methodological Answer : Integrate computational models (e.g., molecular docking) with in vitro assays to predict binding affinities. Validate findings using spectroscopic techniques (e.g., NMR for structural elucidation) . Collaborate with bioinformaticians to analyze omics data (e.g., transcriptomics) for off-target effects. Cross-validation through independent labs minimizes methodological bias .
Q. What ethical and technical considerations apply to longitudinal studies on this compound’s toxicity?
- Methodological Answer : Adopt OECD guidelines for chemical safety assessments, including rigorous Institutional Animal Care and Use Committee (IACUC) protocols. Use longitudinal mixed-effects models to account for time-dependent variables. Ensure data traceability via blockchain-based lab notebooks for auditability .
Data Management and Reporting
Q. How should researchers present this compound’s raw and processed data to meet academic standards?
- Methodological Answer : Raw data (e.g., chromatograms, kinetic curves) should be archived in supplementary materials with DOI links . Processed data must include normalization steps (e.g., baseline subtraction) and statistical thresholds (e.g., p < 0.05). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset curation .
Q. What criteria determine the inclusion of this compound studies in meta-analyses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
